![molecular formula C19H20N2O8 B15160686 N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine CAS No. 683754-46-3](/img/structure/B15160686.png)
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine is a chemical compound with the molecular formula C19H20N2O8 It is known for its unique structure, which includes a phenylalanine moiety linked to a dimethoxy-nitrophenyl group through a methoxycarbonyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloroformate with D-phenylalanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4,5-Dimethoxy-2-nitrobenzyl chloroformate and D-phenylalanine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine.
Procedure: The 4,5-dimethoxy-2-nitrobenzyl chloroformate is added to a solution of D-phenylalanine in the chosen solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow processes might be employed to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy groups could result in various substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of amines and amino acids.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The nitrophenyl group can be selectively removed under photolytic conditions, allowing for controlled release of the protected amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine
- N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-L-phenylalanine
Uniqueness
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine is unique due to its specific combination of functional groups, which provide distinct reactivity and applications. The presence of the dimethoxy-nitrophenyl group allows for selective photolytic cleavage, making it a valuable tool in synthetic chemistry and drug development.
Eigenschaften
CAS-Nummer |
683754-46-3 |
|---|---|
Molekularformel |
C19H20N2O8 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
(2R)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H20N2O8/c1-27-16-9-13(15(21(25)26)10-17(16)28-2)11-29-19(24)20-14(18(22)23)8-12-6-4-3-5-7-12/h3-7,9-10,14H,8,11H2,1-2H3,(H,20,24)(H,22,23)/t14-/m1/s1 |
InChI-Schlüssel |
QDNREOBCXKMERP-CQSZACIVSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)COC(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)COC(=O)NC(CC2=CC=CC=C2)C(=O)O)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


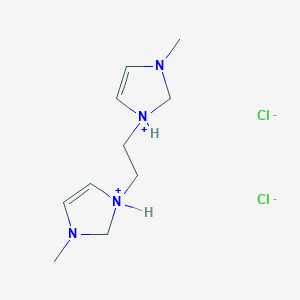
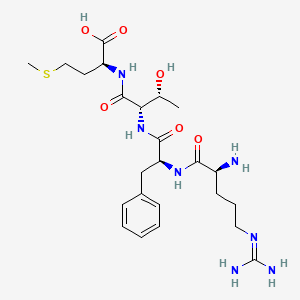
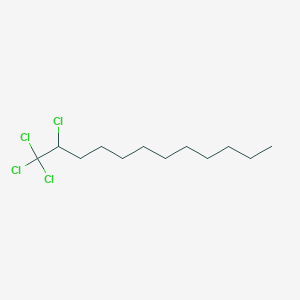
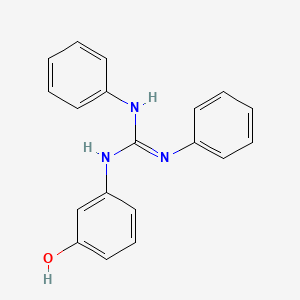
![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)
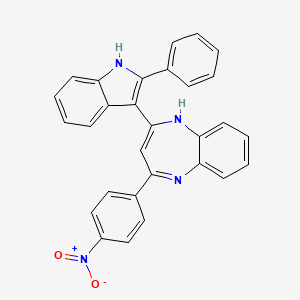
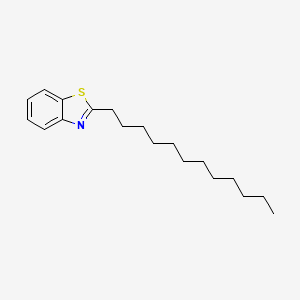
![(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B15160655.png)
![[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]](/img/structure/B15160661.png)
![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)
![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)

![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)
